molecular formula C14H18N4OS B3010323 N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 717130-47-7

N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No. B3010323
CAS RN: 717130-47-7
M. Wt: 290.39
InChI Key: ZEWCVPOGOOSEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide" is a derivative of acetamide featuring a 1,2,4-triazole ring and a tert-butylphenyl group. This structure is related to various synthesized acetamide derivatives that have been studied for their potential biological activities, including antimicrobial, antidepressant, and anticonvulsant properties, as well as their effects on plant growth .

Synthesis Analysis

The synthesis of related N-aryl acetamide derivatives typically involves the S-alkylation of chloroacetamides with triazole derivatives under alkaline conditions . Another method includes the condensation of tricyclic compounds with chloro N-phenylacetamides . These methods result in the formation of a sulfanyl acetamide linkage, which is a common feature in these molecules. The synthesis processes are confirmed by various analytical techniques such as IR, 1H NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using spectroscopic methods. IR spectroscopy is used to identify functional groups, while 1H NMR provides information on the hydrogen-containing environments within the molecule. In some cases, X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms in the molecule, which can reveal the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of the triazole ring and the acetamide moiety suggests that these compounds could participate in various chemical reactions, such as further substitutions or transformations under different chemical conditions. The antimicrobial activity study indicates that these compounds can interact with biological systems, although the specific mechanisms of action are not described .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and the analytical data obtained. The presence of the tert-butyl group suggests increased steric bulk, which could influence the compound's physical properties such as solubility and melting point. The triazole and acetamide groups are polar and capable of hydrogen bonding, which could affect the compound's solubility in water and other polar solvents. The antimicrobial activity tests suggest that these compounds have the potential to interact with biological systems, although the specific properties that contribute to this activity are not detailed .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds structurally related to N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide have shown potential in antimicrobial and antifungal applications. For example, a study by Mahyavanshi et al. (2017) synthesized a series of compounds, including one structurally similar to the chemical , and evaluated them for in vitro antibacterial and antifungal activity (Mahyavanshi, Shukla, & Parmar, 2017). Similarly, Yu-sen (2009) synthesized N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, which showed effects on plant roots and inhibition of plant stems at various concentrations (Hu Yu-sen, 2009).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds similar to N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide. Panchal and Patel (2011) described the preparation and spectroscopic analysis of related compounds (Panchal & Patel, 2011). Another study by Boraei et al. (2021) focused on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties, which are structurally analogous (Boraei, Soliman, Haukka, & Barakat, 2021).

Anticancer Properties

Compounds with a similar structure have been investigated for their potential anticancer properties. A study by Ostapiuk et al. (2015) synthesized derivatives of 1,2,4-triazole and evaluated them against various cancer cell lines, finding selective activity against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).

Other Biological Activities

Additional research has explored the diverse biological activities of related compounds. For instance, a study by Hassan et al. (2022) found that 1,2,4-triazole based compounds showed inhibitory activity against mushroom tyrosinase, suggesting potential applications in melanogenesis inhibition (Hassan et al., 2022).

properties

IUPAC Name

N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCVPOGOOSEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

CAS RN

717130-47-7
Record name N-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.